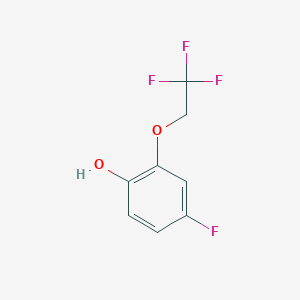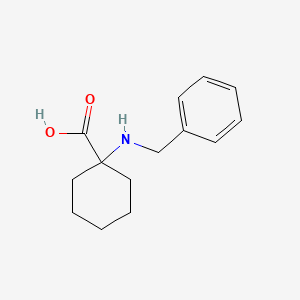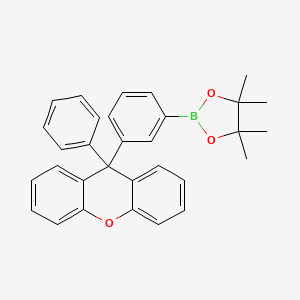
2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative with the molecular formula C10H10ClF3N2 and a molecular weight of 250.65 g/mol This compound is characterized by the presence of a chlorine atom at the 2-position, a cyclopentyl group at the 4-position, and a trifluoromethyl group at the 6-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-iodopyridine and cyclopentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate the reactants and promote the reaction.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF), which provide a suitable medium for the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The chlorine atom and cyclopentyl group contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
2-Chloro-4-cyclopentylpyrimidine: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
4-Cyclopentyl-6-(trifluoromethyl)pyrimidine: Lacks the chlorine atom, altering its reactivity in substitution reactions.
Uniqueness
2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopentyl group and chlorine atom contribute to its binding affinity and reactivity .
特性
分子式 |
C10H10ClF3N2 |
|---|---|
分子量 |
250.65 g/mol |
IUPAC名 |
2-chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H10ClF3N2/c11-9-15-7(6-3-1-2-4-6)5-8(16-9)10(12,13)14/h5-6H,1-4H2 |
InChIキー |
NBPONNBYDJZUSM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CC(=NC(=N2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


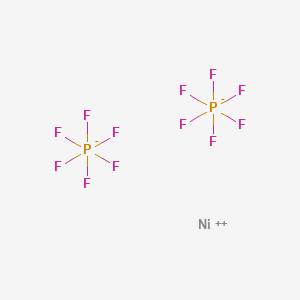
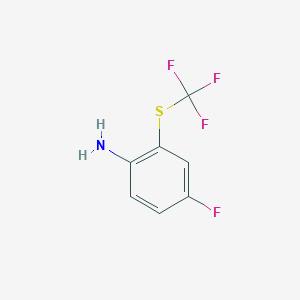
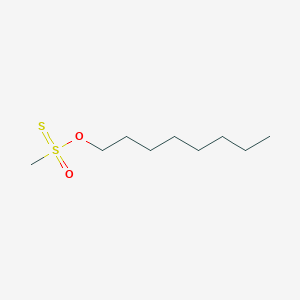
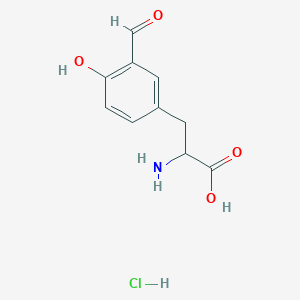
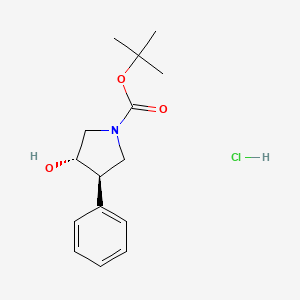

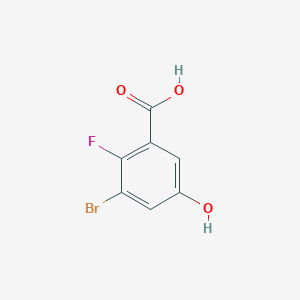
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
